4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
“4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine” is a complex organic compound. It belongs to the class of compounds known as triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring . Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Scientific Research Applications
Agrochemical Industry
This compound serves as a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, to which this compound belongs, has been incorporated into more than 20 new agrochemicals that have acquired ISO common names .
Pharmaceutical Industry
In the pharmaceutical sector, several TFMP derivatives, including our compound of interest, are used in the development of drugs. Currently, five pharmaceutical products containing the TFMP moiety have been granted market approval, with many more undergoing clinical trials .
Veterinary Medicine
The veterinary industry also benefits from TFMP derivatives. Two veterinary products containing this moiety are on the market, showcasing the versatility of these compounds in treating animal health issues .
Antifungal Applications
Derivatives of TFMP have shown significant antifungal activities against various strains of Botrytis cinerea, a fungus that affects many plant species. This indicates the potential of our compound in developing new antifungal agents .
Synthesis of Chemical Intermediates
The compound is used in synthesizing chemical intermediates for several crop-protection products. It is in high demand due to its effectiveness and the growing need for advanced agricultural chemicals .
Development of Anticoagulants
Research has indicated the potential of TFMP derivatives in the development of anticoagulation therapy, particularly as dual inhibitors of thrombin and factor Xa, which could lead to effective antithrombotic agents .
Fungicidal Activity
Studies have found that TFMP-substituted pyridine derivatives exhibit higher fungicidal activity compared to other derivatives. This highlights the compound’s role in the synthesis of potent fungicides like fluazinam .
Material Science
The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety make TFMP derivatives, including our compound, suitable for the development of functional materials .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole-pyrimidine hybrid compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, apoptosis, and ER stress .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule has been shown to improve drug potency . This suggests that the trifluoromethyl group in this compound may enhance its bioavailability.
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Therefore, it is possible that 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine may have similar effects.
properties
IUPAC Name |
4-chloro-3-methyl-6-(trifluoromethyl)triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-7-6(9)2-5(8(10,11)12)3-15(7)14-13-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNORRLIFLYLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CN2N=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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